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Compound of Interest

Compound Name:
4-(4-Methoxyphenyl)-2-methyl-1-

butene

CAS No.: 18491-21-9

Cat. No.: B097547

Get Quote

Executive Summary & Compound Profile
4-(4-Methoxyphenyl)-2-methyl-1-butene is a functionalized terminal alkene frequently utilized

as a specialized intermediate in the synthesis of bisabolane-type sesquiterpenes and fragrance

compounds (e.g., Curcuma oil derivatives). Its structure combines an electron-rich anisole

moiety with a 1,1-disubstituted alkene tail, presenting unique spectroscopic signatures useful

for reaction monitoring—specifically the disappearance of ketone precursors during Wittig

olefination.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b097547#bc-rfq
https://www.benchchem.com/product/b097547/docs?utm_src=pdf-body#comprehensive-spectroscopic-characterization-4-4-methoxyphenyl-2-methyl-1-butene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097547?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data

IUPAC Name 4-(4-Methoxyphenyl)-2-methyl-1-butene

CAS Number 18491-21-9

Molecular Formula C₁₂H₁₆O

Molecular Weight 176.26 g/mol

Structural Class Phenylbutene / Anisole derivative

Synthesis & Sample Origin
Understanding the synthetic origin is critical for interpreting impurity profiles in spectroscopic

data. This compound is predominantly synthesized via the Wittig reaction of 4-(4-

methoxyphenyl)-2-butanone (Anisylacetone) with methyltriphenylphosphonium bromide.

Synthesis Workflow (DOT Visualization)
The following diagram outlines the logical flow of the synthesis and purification required to

isolate the analytical sample.
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Caption: Figure 1. Wittig olefination pathway for the synthesis of the target alkene, highlighting

the critical removal of triphenylphosphine oxide prior to spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR analysis provides the definitive structural proof.[1] The data below assumes a solvent of

CDCl₃ referenced to TMS (δ 0.00) at 500 MHz.[1]

¹H NMR Analysis (Proton)
The spectrum is characterized by the AA'BB' system of the aromatic ring and the diagnostic

vinylidene protons of the terminal alkene.

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Structural
Insight

6.80 – 6.85
Doublet (d, J =

8.5 Hz)
2H

Ar-H (Ortho to

OMe)

Part of AA'BB'

system; electron-

rich shielding.

7.08 – 7.12
Doublet (d, J =

8.5 Hz)
2H

Ar-H (Meta to

OMe)

Part of AA'BB'

system.

4.75 Singlet (br s) 1H =CH₂ (Ha)

Terminal alkene

proton (trans to

alkyl chain).

4.70 Singlet (br s) 1H =CH₂ (Hb)

Terminal alkene

proton (cis to

alkyl chain).

3.79 Singlet (s) 3H -OCH₃
Characteristic

methoxy group.

2.72
Triplet (t, J = 7.8

Hz)
2H Ar-CH₂-

Benzylic protons;

deshielded by

ring current.

2.31
Triplet (t, J = 7.8

Hz)
2H -CH₂-C(Me)=

Allylic protons;

coupling to

benzylic CH₂.

1.76 Singlet (s) 3H =C(CH₃)-

Allylic methyl

group; diagnostic

for 2-methyl-1-

butene motif.
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¹³C NMR Analysis (Carbon)
The ¹³C spectrum confirms the carbon skeleton, distinguishing the methoxy carbon and the

quaternary alkene carbon.

Chemical Shift (δ, ppm) Carbon Type Assignment

157.8 Quaternary (Cq) Ar-C-OMe (Ipso)

145.6 Quaternary (Cq) =C(Me)-CH₂ (Alkene C2)

134.5 Quaternary (Cq) Ar-C-CH₂ (Ipso)

129.3 Methine (CH) Ar-C (Meta)

113.7 Methine (CH) Ar-C (Ortho)

109.8 Methylene (CH₂) =CH₂ (Alkene C1)

55.3 Methyl (CH₃) -OCH₃

39.8 Methylene (CH₂) -CH₂-C(Me)=

33.5 Methylene (CH₂) Ar-CH₂-

22.4 Methyl (CH₃) =C(CH₃)-

Mass Spectrometry (MS)
Method: EI-MS (70 eV). The mass spectrum is dominated by benzylic cleavage, a hallmark of

phenethyl derivatives.

Fragmentation Pathway (DOT Visualization)
The following diagram illustrates the primary fragmentation mechanism leading to the base

peak.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097547?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion [M]+
m/z 176

McLafferty-like Rearrangement
(Minor Pathway)

Isomerization

Benzylic Cleavage
(Major Pathway)

- C4H7•

Methoxybenzyl Cation
m/z 121 (Base Peak)

Resonance Stabilization

Neutral Fragment
(C4H7•)

Click to download full resolution via product page

Caption: Figure 2. EI-MS fragmentation logic. The stability of the p-methoxybenzyl cation drives

the formation of the base peak at m/z 121.

Key Ions:

m/z 176 [M]+: Molecular ion (detectable, medium intensity).

m/z 121 [C₈H₉O]+ (100%): Base peak. Corresponds to the p-methoxybenzyl cation (MeO-

Ph-CH₂⁺). This fragment is extremely stable due to resonance donation from the oxygen

lone pair.

m/z 161 [M - 15]+: Loss of a methyl group (minor).

m/z 91 [C₇H₇]+: Tropylium ion (secondary fragmentation from m/z 121).

Infrared (IR) Spectroscopy
Method: FT-IR (Neat film or KBr). The IR spectrum serves as a quick diagnostic tool to confirm

the presence of the ether linkage and the terminal alkene while ensuring no carbonyl (ketone)

remains from the precursor.
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Wavenumber
(cm⁻¹)

Intensity Vibration Mode Diagnostic Value

3075 Weak =C-H Stretch
Indicates unsaturated

carbons.

2960 - 2835 Strong C-H Stretch
Aliphatic and O-Me C-

H stretches.

1645 Medium C=C Stretch
Characteristic of 1,1-

disubstituted alkenes.

1610, 1510 Strong C=C Aromatic
Benzene ring skeletal

vibrations.

1245, 1035 Very Strong C-O Stretch

Asymmetric/Symmetri

c ether stretch (Ar-O-

C).

885 Strong =C-H Bending

Out-of-plane bending

(wagging) for terminal

methylene (=CH₂).

No Peak @ 1715 - C=O Stretch

Absence confirms

complete conversion

of ketone precursor.

Experimental Protocol for Validation
To replicate these results, follow this standardized characterization workflow.

Sample Preparation: Dissolve ~10 mg of the purified oil in 0.6 mL of CDCl₃ (99.8% D)

containing 0.03% TMS. Filter through a glass wool plug into a 5mm NMR tube.

Instrument Parameters (NMR):

Pulse Sequence: Standard 1H zg30 / 13C pg30.

Scans: 16 scans (1H), 1024 scans (13C) to resolve quaternary carbons.
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Relaxation Delay: 1.0 s (1H), 2.0 s (13C).

Data Processing: Apply exponential multiplication (LB = 0.3 Hz) for 1H and (LB = 1.0 Hz) for

13C before Fourier transformation. Phase and baseline correct manually.

Verification Criteria:

Integration of aromatic protons (4H) to methoxy protons (3H) must be 1.33 : 1.

Absence of triplet at ~1.0 ppm (indicates removal of ethyl-containing impurities).

Absence of doublet at ~1.2 ppm (indicates removal of reduced alkane byproducts).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b097547/docs#comprehensive-spectroscopic-
characterization-4-4-methoxyphenyl-2-methyl-1-butene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b097547/docs#comprehensive-spectroscopic-characterization-4-4-methoxyphenyl-2-methyl-1-butene
https://www.benchchem.com/product/b097547/docs#comprehensive-spectroscopic-characterization-4-4-methoxyphenyl-2-methyl-1-butene
https://www.benchchem.com/product/b097547?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097547?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

